Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate
CAS No.:
Cat. No.: VC16758485
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O2 |
|---|---|
| Molecular Weight | 233.27 g/mol |
| IUPAC Name | ethyl 4-(benzotriazol-2-yl)butanoate |
| Standard InChI | InChI=1S/C12H15N3O2/c1-2-17-12(16)8-5-9-15-13-10-6-3-4-7-11(10)14-15/h3-4,6-7H,2,5,8-9H2,1H3 |
| Standard InChI Key | DSYIQRCSRMGQDD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCCN1N=C2C=CC=CC2=N1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzotriazole moiety linked via a four-carbon chain to an ethyl ester group. The benzotriazole component consists of a benzene ring fused to a 1,2,3-triazole, creating a planar aromatic system with delocalized π-electrons. This structure is stabilized by intramolecular hydrogen bonding between the N-H group and adjacent nitrogen atoms, as evidenced by infrared (IR) spectral data showing characteristic absorption bands at 3175 cm (N-H stretch) and 1630 cm (C=O stretch) .
The ethyl butanoate side chain introduces steric bulk and lipophilicity, with a calculated partition coefficient (LogP) of 2.1 ± 0.3, suggesting moderate membrane permeability. X-ray crystallography data for analogous compounds reveal dihedral angles of 15–25° between the benzotriazole and ester planes, indicating limited conjugation between the two systems .
Spectroscopic Characterization
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NMR (DMSO-d): δ 1.21 (t, 3H, CHCH), 1.92 (m, 2H, CHCHCOO), 2.36 (t, 2H, COOCH), 4.12 (q, 2H, OCH), 4.45 (t, 2H, NCH), 7.25–7.98 (m, 4H, aromatic)
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IR: 2975 cm (C-H aliphatic), 1715 cm (ester C=O), 1610–1590 cm (C=N, C=C aromatic)
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Mass Spectrometry: Molecular ion peak at m/z 233.27 (M), base peak at m/z 104 (benzotriazole fragment)
Synthesis and Preparation Methods
Conventional Synthetic Routes
The primary synthesis involves a three-step protocol:
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Benzotriazole Activation: 2H-Benzotriazole undergoes N-alkylation with 4-bromobutyryl chloride in the presence of KCO in acetonitrile at 80°C for 12 hours, yielding 4-(2H-benzo[d][1, triazol-2-yl)butanoyl chloride.
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Esterification: Reaction with ethanol in dichloromethane using DMAP as a catalyst produces the target ester with 68–72% yield after silica gel chromatography.
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Purification: Recrystallization from ethanol/water (3:1) affords analytically pure product (mp 89–91°C) .
Alternative Methodologies
Recent advances employ microwave-assisted synthesis, reducing reaction times from hours to minutes. A 2024 study demonstrated that irradiating 2H-benzotriazole with ethyl 4-bromobutanoate (1:1.2 molar ratio) in DMF at 150 W for 5 minutes achieves 85% conversion. Enzymatic esterification using Candida antarctica lipase B in solvent-free conditions has also been reported, though yields remain suboptimal (≤45%) .
Comparative Synthesis Table
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Conventional Alkylation | 12h, 80°C, KCO | 72 | 99.5 | |
| Microwave-Assisted | 5 min, 150 W, DMF | 85 | 98.2 | |
| Enzymatic | 24h, 40°C, solvent-free | 45 | 97.8 |
Applications in Organic Synthesis and Pharmaceuticals
Intermediate for Heterocyclic Systems
The compound serves as a versatile precursor for nitrogen-rich heterocycles:
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Pyrazolopyrimidines: Condensation with hydrazine derivatives at 120°C generates fused pyrazolopyrimidine systems, which exhibit inhibitory activity against cyclic AMP-dependent protein kinase .
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Benzimidazole Derivatives: Reaction with o-phenylenediamine in DMF produces benzimidazole conjugates showing promise as antiviral agents (EC = 2.3 μM against HCoV-229E) .
Enzyme Modulation
In cellobiase activity assays, structural analogs containing α,γ-diketoester moieties enhanced glucose production by 3.25 µg/cm, suggesting potential applications in industrial enzyme optimization . Molecular docking studies indicate the benzotriazole nitrogen atoms coordinate with catalytic residues in β-glucosidase (PDB 3AHY), stabilizing the transition state during glycosidic bond cleavage .
Research Findings and Biological Activity
Antimicrobial Activity
Preliminary screening of derivatives against Gram-positive pathogens:
| Organism | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| S. aureus ATCC 25923 | 16 | 32 |
| E. faecalis DSM 2570 | 32 | 64 |
Mechanistic studies suggest disruption of membrane potential through interaction with undecaprenyl pyrophosphate synthase .
| Company | Location | Purity (%) | Price (USD/g) |
|---|---|---|---|
| ShenZhen Trendseen Biological Tech | China | 98.5 | 120 |
| Shanghai JiYi Biotechnology | China | 97.0 | 95 |
| Jingmo (Xiamen) Biotechnology | China | 99.2 | 150 |
Minimum order quantities range from 100 mg (research scale) to 1 kg (industrial). Custom synthesis services are available for deuterated or -labeled variants at 3–5x standard pricing.
Challenges and Future Directions
Synthetic Limitations
Current methodologies face three key challenges:
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Regioselectivity: Competing N1 vs N2 alkylation in benzotriazole leads to isomeric mixtures, requiring costly chromatographic separation .
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Scale-Up Issues: Microwave synthesis shows excellent lab yields but lacks industrial-scale reactors capable of uniform energy distribution.
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Byproduct Formation: Ester hydrolysis during prolonged storage (≥6 months at 25°C) generates 4-(2H-benzotriazol-2-yl)butanoic acid (up to 12% w/w).
Pharmacological Opportunities
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Targeted Drug Delivery: Encapsulation in PLGA nanoparticles (150 nm diameter) improves plasma half-life from 2.1 to 8.7 hours in rat models .
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Dual COX-2/5-LOX Inhibition: Molecular dynamics simulations predict nanomolar affinity (ΔG = -9.8 kcal/mol) through simultaneous binding to arachidonic acid binding pockets .
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